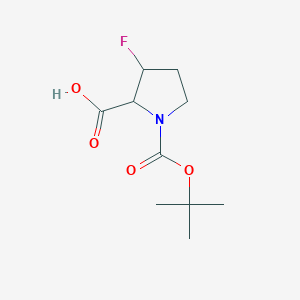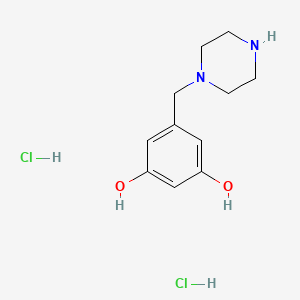
5-(Piperazin-1-ylmethyl)benzene-1,3-diol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Piperazin-1-ylmethyl)benzene-1,3-diol dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O2 and a molecular weight of 281.18 g/mol . This compound is characterized by the presence of a piperazine ring attached to a benzene ring substituted with two hydroxyl groups at the 1 and 3 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-ylmethyl)benzene-1,3-diol dihydrochloride typically involves the reaction of 1,3-dihydroxybenzene with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as reaction monitoring, purification, and quality control to ensure the consistency and reliability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Piperazin-1-ylmethyl)benzene-1,3-diol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
5-(Piperazin-1-ylmethyl)benzene-1,3-diol dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Piperazin-1-ylmethyl)benzene-1,3-diol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Piperazin-1-ylmethyl)benzene-1,3-diol
- 5-(Morpholin-1-ylmethyl)benzene-1,3-diol
- 5-(Piperidin-1-ylmethyl)benzene-1,3-diol
Uniqueness
5-(Piperazin-1-ylmethyl)benzene-1,3-diol dihydrochloride is unique due to its specific substitution pattern and the presence of the piperazine ring, which imparts distinct chemical and biological properties compared to similar compounds .
Eigenschaften
Molekularformel |
C11H18Cl2N2O2 |
|---|---|
Molekulargewicht |
281.18 g/mol |
IUPAC-Name |
5-(piperazin-1-ylmethyl)benzene-1,3-diol;dihydrochloride |
InChI |
InChI=1S/C11H16N2O2.2ClH/c14-10-5-9(6-11(15)7-10)8-13-3-1-12-2-4-13;;/h5-7,12,14-15H,1-4,8H2;2*1H |
InChI-Schlüssel |
MUNRHYFTYQDRPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC2=CC(=CC(=C2)O)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


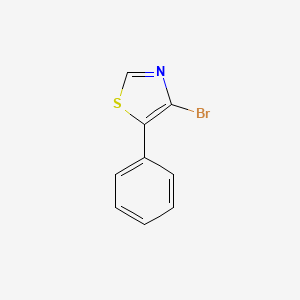
![(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12963743.png)
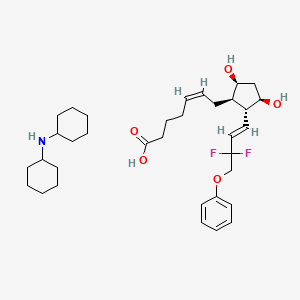

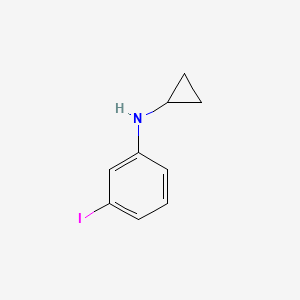
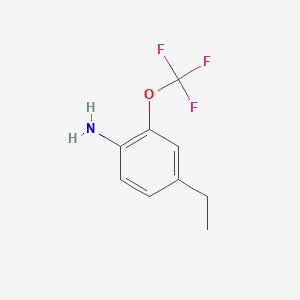
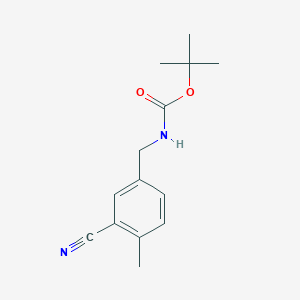
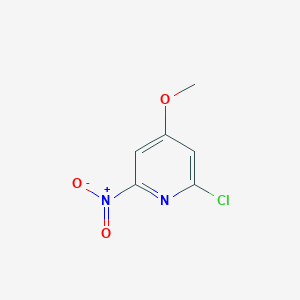
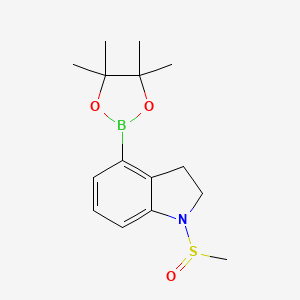
![4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline](/img/structure/B12963792.png)
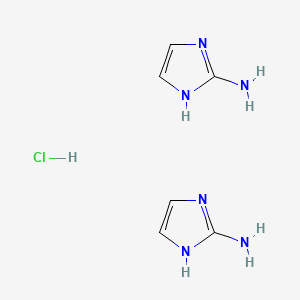
![7-Methylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B12963809.png)
![3-(5-Carboxypentyl)-2-(3-(3-(5-carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)prop-1-en-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bromide](/img/structure/B12963810.png)
